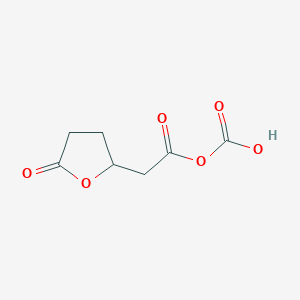2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid
CAS No.: 91912-46-8
Cat. No.: VC1762215
Molecular Formula: C7H8O6
Molecular Weight: 188.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91912-46-8 |
|---|---|
| Molecular Formula | C7H8O6 |
| Molecular Weight | 188.13 g/mol |
| IUPAC Name | carboxy 2-(5-oxooxolan-2-yl)acetate |
| Standard InChI | InChI=1S/C7H8O6/c8-5-2-1-4(12-5)3-6(9)13-7(10)11/h4H,1-3H2,(H,10,11) |
| Standard InChI Key | ZLAAIVBHMNPPEF-UHFFFAOYSA-N |
| SMILES | C1CC(OC1=O)(CC(=O)O)C(=O)O |
| Canonical SMILES | C1CC(=O)OC1CC(=O)OC(=O)O |
Introduction
Chemical Identity and Basic Properties
2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid is identified by the CAS Registry Number 91912-46-8. It is characterized by the molecular formula C₇H₈O₆ and has a molecular weight of 188.13 g/mol . The compound belongs to the class of γ-lactones with additional carboxylic acid functionalities.
The basic identification parameters are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 91912-46-8 |
| Molecular Formula | C₇H₈O₆ |
| Molecular Weight | 188.13 g/mol |
| IUPAC Name | 2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid |
| Common Synonyms | Homocitric acid-gamma-lactone, 2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid |
| InChI | InChI=1S/C7H8O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-3H2,(H,8,9)(H,11,12) |
| InChIKey | FMWCVXXCFOTHGM-UHFFFAOYSA-N |
| SMILES | C1CC(OC1=O)(CC(=O)O)C(=O)O |
Structural Characteristics and Molecular Architecture
The molecular structure of 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid features several key structural elements that define its chemical behavior:
Core Structure
The compound contains a 5-membered tetrahydrofuran ring with an oxo group at position 5, forming a γ-lactone structure . The quaternary carbon at position 2 of the ring is substituted with two important functional groups: a direct carboxylic acid and a carboxymethyl side chain.
Functional Groups
The molecule contains three key functional groups:
-
A γ-lactone (cyclic ester) formed by the tetrahydrofuran ring with a carbonyl at position 5
-
A carboxylic acid directly attached to C-2 of the tetrahydrofuran ring
-
Another carboxylic acid at the terminus of the carboxymethyl side chain
This arrangement of functional groups creates a molecule with multiple reactive sites and distinctive chemical properties, including acidic behavior due to the two carboxylic acid groups.
Physical and Chemical Properties
The physical and chemical properties of 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid are influenced by its structural features:
Reactivity Profile
The compound's reactivity is characterized by:
-
Acidic properties from the two carboxylic acid groups, allowing participation in acid-base reactions
-
Potential for esterification and amidation reactions via the carboxylic acid functionalities
-
The lactone ring may undergo hydrolysis under appropriate conditions, opening to form a hydroxy-carboxylic acid structure
| Desired Concentration | Volume Needed for Different Amounts |
|---|---|
| 1 mg | |
| 1 mM | 5.3152 mL |
| 5 mM | 1.0630 mL |
| 10 mM | 0.5315 mL |
Related Compounds and Structural Analogues
Several structurally related compounds provide context for understanding 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid:
5-Oxotetrahydrofuran-2-carboxylic Acid
This simpler analogue (CHEBI:74524) contains a single carboxylic acid group at position 2 of the tetrahydrofuran ring, in contrast to the target compound which has an additional carboxymethyl group . Its molecular formula is C₅H₆O₄ with a molecular weight of 130.10 g/mol.
Applications and Research Relevance
Synthetic Chemistry Applications
The compound's structure suggests several potential applications in synthetic organic chemistry:
-
As a bifunctional building block in multi-step synthesis
-
In reactions requiring both lactone and carboxylic acid functionalities
Biochemical Relevance
The structural similarity to homocitric acid (as suggested by one of its synonyms) indicates potential relevance to biochemical pathways:
-
Structural analogue to citric acid cycle intermediates
-
Possible involvement in studies related to metabolic processes
-
Potential applications in biochemical research targeting carboxylic acid metabolism
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume